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Compound of Interest

Compound Name: 3-Ethynyl-4-methylpyridine

Cat. No.: B1603692

3-Ethynyl-4-methylpyridine is a specialized heterocyclic compound that has emerged as a
valuable building block in medicinal chemistry and materials science. Its structure, featuring a
pyridine core functionalized with both a reactive terminal alkyne and a methyl group, offers a
unique combination of properties. The pyridine ring is a ubiquitous scaffold in numerous
biologically active molecules and approved drugs, prized for its ability to engage in hydrogen
bonding and other key interactions with biological targets.[1][2] The terminal alkyne serves as a
versatile chemical handle, most notably for carbon-carbon bond formation through reactions
like the Sonogashira coupling, enabling the construction of complex molecular architectures.|[3]
[4] The methyl group provides a point of steric and electronic tuning, allowing chemists to subtly
modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.
This guide provides a comprehensive overview of the properties, synthesis, reactivity, and
applications of 3-Ethynyl-4-methylpyridine, offering field-proven insights for its effective
utilization in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its successful
application. 3-Ethynyl-4-methylpyridine is typically supplied as a powder with a high degree
of purity.[5]

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below.
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Property Value Source
CAS Number 30413-62-8 [5][6][7]
Molecular Formula CsH7N [71[8]
Molecular Weight 117.15 g/mol [51[71[8]
IUPAC Name 3-ethynyl-4-methylpyridine [7]
Appearance Powder [5]
Purity Typically 295% [5]
Storage Store at 4°C, sealed in a dry

environment.[5][8]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3-Ethynyl-4-
methylpyridine. Based on its structure, the following spectral characteristics are expected:

e 1H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key
expected signals include:

o Asinglet for the methyl protons (CHs) around & 2.3-2.5 ppm.
o Asinglet for the acetylenic proton (-C=C-H) around & 3.1-3.3 ppm.

o Three distinct signals in the aromatic region (& 7.0-8.5 ppm) corresponding to the three
protons on the pyridine ring. The proton adjacent to the nitrogen will be the most
downfield.[9]

e 13C NMR: The carbon spectrum will show eight distinct signals:
o One aliphatic signal for the methyl carbon.

o Two sp-hybridized carbons for the alkyne group (approx. & 80-90 ppm).
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o Five sp?-hybridized carbons for the pyridine ring in the aromatic region (approx. 6 120-150
ppm).[10]

« Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups:
o A sharp, moderate peak around 3300 cm~! corresponding to the =C-H stretch.
o A weak, sharp peak around 2100-2200 cm~* for the C=C triple bond stretch.

o Multiple peaks in the 1400-1600 cm~1 region, characteristic of the aromatic pyridine ring
C=C and C=N stretching vibrations.[11]

e Mass Spectrometry (MS):

o The electron ionization (EI) mass spectrum should show a molecular ion peak [M]* at an
m/z of 117, corresponding to the monoisotopic mass.[12]

Synthesis and Handling

While commercially available from various suppliers, understanding the synthesis of 3-Ethynyl-
4-methylpyridine provides insight into potential impurities and alternative production
strategies.[13][14][15]

Retrosynthetic Approach: The Sonogashira Pathway

A robust and widely adopted method for synthesizing aryl alkynes is the Sonogashira coupling.
[3][4][16] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl
or vinyl halide. The most logical precursor for 3-Ethynyl-4-methylpyridine is therefore a
halogenated 4-methylpyridine, such as 3-bromo-4-methylpyridine, which is itself a common
pharmaceutical intermediate.[17]
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Caption: Retrosynthetic analysis for 3-Ethynyl-4-methylpyridine via Sonogashira coupling.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis from 3-bromo-4-methylpyridine using a protected alkyne
source, followed by deprotection. Using a protected alkyne like ethynyltrimethylsilane (TMSA)
IS a common strategy to prevent the undesired side reaction of alkyne homocoupling (Glaser
coupling).

Step 1: Sonogashira Coupling of 3-Bromo-4-methylpyridine with TMSA

¢ Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 eq),
bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz, 0.02 eq), and copper(l) iodide
(Cul, 0.04 eq).

» Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times. Add degassed anhydrous solvent (e.g., THF or Diisopropylamine) via syringe. Add the
amine base (e.qg., triethylamine or diisopropylamine, 3.0 eq).
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» Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture at room
temperature.

e Reaction: Stir the reaction mixture at room temperature (or gentle heating, e.g., 50-60 °C)
and monitor by TLC or GC-MS until the starting bromide is consumed (typically 3-12 hours).

e Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like
ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate
with saturated aqueous NaHCOs and brine. Dry the organic layer over anhydrous MgSOQa,
filter, and concentrate under reduced pressure.

 Purification: Purify the crude product, 3-((trimethylsilyl)ethynyl)-4-methylpyridine, by flash
column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

o Reaction Setup: Dissolve the purified silyl-protected intermediate from Step 1 in a suitable
solvent such as methanol or THF.

o Deprotection Reagent: Add a deprotection reagent. A mild base like potassium carbonate
(K2COs3, 2.0 eq) is often sufficient.[10] For more robust conditions, a fluoride source like
tetrabutylammonium fluoride (TBAF) can be used.[18]

o Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the
disappearance of the starting material.

o Workup: Remove the solvent in vacuo. Partition the residue between water and an organic
solvent (e.g., dichloromethane or ethyl acetate). Separate the layers and extract the aqueous
layer two more times with the organic solvent.

o Final Purification: Combine the organic layers, dry over anhydrous MgSOu4, filter, and
concentrate to yield the final product, 3-Ethynyl-4-methylpyridine. Assess purity by NMR.

Safety and Handling

3-Ethynyl-4-methylpyridine is a chemical reagent that requires careful handling in a
laboratory setting.[5]
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Hazard Class GHS Code Description

Flammable Liquid H227 Combustible liquid

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation
STOT, Single Exposure H335 May cause respiratory irritation

Source: PubChem, Sigma-
Aldrich[5][7]

Handling Recommendations:
o Work in a well-ventilated fume hood.[19][20]

o Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile
gloves, and a lab coat.[19][21]

» Avoid inhalation of dust or vapors.[20]
o Keep away from heat, sparks, and open flames.[19]

o Store in a tightly closed container in a cool, dry place.[20]

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Ethynyl-4-methylpyridine is dominated by the reactivity of its terminal
alkyne. This functional group is a gateway to a vast array of chemical transformations, making
the molecule a powerful intermediate for creating libraries of complex compounds for drug
screening.[1][22]

The Sonogashira Coupling: A Cornerstone Reaction

The primary application of this molecule is to serve as the alkyne partner in a subsequent
Sonogashira coupling reaction. This allows for the direct connection of the pyridine scaffold to
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various aryl or vinyl halides, creating rigid, linear linkages within a larger molecule. Such rigidity
is often desirable in drug design to reduce the entropic penalty of binding to a protein target.

Mechanism of the Sonogashira Reaction:

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper
cycle.[3][23]

o Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide
(Ar-X).

o Copper Cycle: The terminal alkyne is deprotonated by the amine base. The resulting
acetylide reacts with the Cu(l) salt to form a copper acetylide intermediate.

o Transmetalation: The copper acetylide transfers the acetylide group to the Pd(Il)-Ar complex.

o Reductive Elimination: The resulting Pd(ll) complex undergoes reductive elimination to yield
the final coupled product (Ar-C=C-Py) and regenerate the Pd(0) catalyst.
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Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Role as a Pharmacophore

Pyridine and its derivatives are integral to a wide range of pharmaceuticals, acting as key
pharmacophoric elements.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, a
critical interaction for receptor binding. The aromatic system can participate in 1t-stacking with
aromatic residues in a protein's active site. By using 3-Ethynyl-4-methylpyridine, medicinal
chemists can introduce this privileged scaffold into lead compounds to enhance potency and
modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Derivatives
of related structures like pyrazolopyridines and phenylpyrazolo-pyrimidines have shown potent
activity as anticancer agents and enzyme inhibitors.[24][25][26]

Workflow for Library Synthesis

The true power of a building block like 3-Ethynyl-4-methylpyridine is realized in parallel
synthesis for generating compound libraries for high-throughput screening.
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Caption: Workflow for library synthesis using 3-Ethynyl-4-methylpyridine.

Conclusion

3-Ethynyl-4-methylpyridine (CAS 30413-62-8) is more than just a chemical; it is a strategic
tool for molecular innovation. Its well-defined structure, characterized by a privileged pyridine
scaffold and a versatile terminal alkyne, provides a reliable entry point for the synthesis of novel
compounds. The Sonogashira coupling stands as its most powerful application, enabling the
rational design and construction of rigid molecules for probing biological systems. For
researchers in drug discovery, this compound offers a robust and efficient means to generate
diverse chemical libraries, accelerating the path toward new therapeutic agents. Proper
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understanding of its properties, synthesis, and safe handling procedures, as detailed in this
guide, is paramount to unlocking its full potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nim.nih.gov]
3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

4. pubs.acs.org [pubs.acs.org]

5. sigmaaldrich.com [sigmaaldrich.com]

6. 3-Ethynyl-4-Methylpyridine | 30413-62-8 [m.chemicalbook.com]

7. 3-Ethynyl-4-methylpyridine | C8H7N | CID 21954832 - PubChem
[pubchem.ncbi.nim.nih.gov]

8. 3-Ethynyl-4-methylpyridine - CAS:30413-62-8 - Sunway Pharm Ltd [3wpharm.com]

9. m.youtube.com [m.youtube.com]

10. rsc.org [rsc.org]

11. researchgate.net [researchgate.net]

12. PubChemlLite - 3-ethynyl-4-methylpyridine (C8H7N) [pubchemlite.lcsb.uni.lu]

13. 3-Ethynyl-4-Methylpyridine suppliers & manufacturers in China [m.chemicalbook.com]
14. alchempharmtech.com [alchempharmtech.com]

15. 3-Ethynyl-4-Methylpyridine | 30413-62-8 [amp.chemicalbook.com]

16. Sonogashira Coupling [organic-chemistry.org]

17. Page loading... [guidechem.com]

18. scispace.com [scispace.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24617431/
https://www.benchchem.com/product/b1603692?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/flavor-and-fragrance-intermediates/role-pyridine-intermediates-pharmaceutical-synthesis-ge
https://pubmed.ncbi.nlm.nih.gov/38923814/
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://pubs.acs.org/doi/10.1021/cr050992x
https://www.sigmaaldrich.com/US/en/product/enamine/enah049f2e7e
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB12709104.htm
https://pubchem.ncbi.nlm.nih.gov/compound/21954832
https://pubchem.ncbi.nlm.nih.gov/compound/21954832
https://www.3wpharm.com/product/30171.html
https://m.youtube.com/watch?v=ElJaawtKsf0
https://www.rsc.org/suppdata/c8/cc/c8cc03986k/c8cc03986k1.pdf
https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure
https://pubchemlite.lcsb.uni.lu/e/compound/21954832
https://m.chemicalbook.com/ProdSupplierGNCB12709104_EN.htm
https://www.alchempharmtech.com/product/30413-62-8/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB12709104.htm
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.guidechem.com/encyclopedia/3-bromo-4-methylpyridine-dic11729.html
https://scispace.com/pdf/sonogashira-coupling-reaction-with-diminished-homocoupling-3u3sy6eatb.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ 19. sigmaaldrich.com [sigmaaldrich.com]

e 20. fishersci.com [fishersci.com]

e 21. fishersci.com [fishersci.com]

e 22. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
e 23. youtube.com [youtube.com]

e 24. mdpi.com [mdpi.com]

e 25. mdpi.com [mdpi.com]

e 26. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-
((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity
relationships, and biological activities - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Introduction: Unveiling a Key Heterocyclic Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603692#3-ethynyl-4-methylpyridine-cas-number-
30413-62-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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